molecular formula C5H5BrN6 B126390 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 144750-82-3

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B126390
CAS RN: 144750-82-3
M. Wt: 229.04 g/mol
InChI Key: FVOVQYNWRQMJNK-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazolo[3,4-d]pyrimidine family, which has been extensively studied for their biological activities.

Scientific Research Applications

Nucleic Acid Stability Enhancement

One significant application of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives is in the modification of nucleic acids to enhance the stability of DNA duplexes. Research indicates that these derivatives can significantly stabilize the dA-dT base pair, resulting in a 4–6°C increase in the melting temperature (Tm) per modification. Specifically, the 7-bromo compound harmonizes the stability between the dA-dT and the dG-dC pairs, suggesting that the stability of such duplexes no longer depends on the base pair composition of a DNA molecule (He, Becher, Budow, & Seela, 2003).

Polyheterocyclic Ring Systems

Another research area focuses on using 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives as precursors for constructing new polyheterocyclic ring systems. These systems have potential applications in various fields, including medicinal chemistry. For example, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was utilized to synthesize pyrazolo[1,5-a]pyrimidine derivatives with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Aromaticity and Reactivity Studies

Studies on the bromination of purines and pyrazolo[3,4-d]pyrimidines have compared the reactivity of these compounds, providing insights into their aromaticity and potential chemical modifications. This research aids in understanding the chemical behavior of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives, which is crucial for further applications in chemical synthesis (Cassidy, Olsen, & Robins, 1968).

Structural Studies and Hydrogen Bonding

In-depth structural studies of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have shed light on their hydrogen bonding capabilities in both anhydrous and hydrated forms. These insights are critical for designing drugs and materials that rely on specific molecular interactions (Trilleras et al., 2008).

Synthesis and Biological Activity

Research into the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives and their biological activity, particularly as anticancer and anti-inflammatory agents, highlights their potential therapeutic applications. Novel synthesis methods and evaluations of these compounds' effects on various biological targets are ongoing, underscoring their significance in drug discovery and development (Rahmouni et al., 2016).

Future Directions

The anticancer activity of these compounds makes them promising candidates for further study and potential development into therapeutic agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and evaluating the efficacy and safety of these compounds in preclinical and clinical trials.

properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOVQYNWRQMJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144750-82-3
Record name 3-Bromo-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144750823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BROMO-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60R07PWM8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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